(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
Übersicht
Beschreibung
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid, also known as TPMPA, is a chemical compound that has been widely used in scientific research as a selective antagonist of GABAA receptors containing the δ-subunit.
Wirkmechanismus
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid acts as a competitive antagonist of GABAA receptors containing the δ-subunit. It binds to the receptor at the same site as the endogenous ligand GABA, but does not activate the receptor. This results in a decrease in the inhibitory effects of GABA on the neuron, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, suggesting that δ-subunit-containing GABAA receptors play a role in anxiety regulation. It has also been shown to have anticonvulsant effects, suggesting that these receptors may be involved in the pathogenesis of epilepsy. Additionally, this compound has been shown to have analgesic effects, suggesting that δ-subunit-containing GABAA receptors may play a role in pain regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is its selectivity for δ-subunit-containing GABAA receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one limitation of this compound is its potential off-target effects. It has been shown to have some activity at other GABAA receptor subtypes, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid. One area of interest is the role of δ-subunit-containing GABAA receptors in addiction and substance abuse. It has been suggested that these receptors may play a role in the rewarding effects of drugs of abuse, and this compound may be a useful tool for investigating this hypothesis. Another area of interest is the potential therapeutic use of this compound. It has been suggested that δ-subunit-containing GABAA receptors may be a target for the development of novel anxiolytic, antidepressant, and anticonvulsant drugs, and this compound may be a useful starting point for drug development.
Synthesemethoden
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid can be synthesized using a three-step process. The first step involves the reaction of 3-nitrophthalic anhydride with hydrazine hydrate to form 3-nitrophthalhydrazide. The second step involves the reaction of 3-nitrophthalhydrazide with acetic anhydride to form 3-acetoxy-1,2,4-triazolo[3,4-a]phthalazine. The final step involves the reaction of 3-acetoxy-1,2,4-triazolo[3,4-a]phthalazine with potassium hydroxide and acetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid has been widely used in scientific research to study the role of GABAA receptors containing the δ-subunit in various physiological and pathological conditions. It has been shown to be a selective antagonist of these receptors, and has been used to investigate the effects of δ-subunit-containing GABAA receptors on anxiety, depression, epilepsy, and pain.
Eigenschaften
IUPAC Name |
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11(18)6-5-10-14-15-12-9-4-2-1-3-8(9)7-13-16(10)12/h1-7H,(H,17,18)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSAJIMYAZUABV-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331096 | |
Record name | (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
793716-18-4 | |
Record name | (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.